

Mesalazine-¹³C₆ Hydrochloride: A Comprehensive Technical Guide for Advanced Bioanalytical Applications

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Compound of Interest

Compound Name: Mesalazine-13C6 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Mesalazine-¹³C₆ Hydrochloride, a critical tool in the bioanalytical landscape. Moving beyond a simple product description, this document delves into the nuanced application of this stable isotope-labeled internal standard, offering field-proven insights into its use for the accurate quantification of mesalazine in complex biological matrices. The following sections are structured to provide a holistic understanding, from fundamental properties to detailed experimental protocols, ensuring both scientific integrity and practical applicability.

Introduction: The Imperative for Stable Isotope-Labeled Standards in Pharmacokinetic Analysis

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa, making the understanding of its absorption, distribution, metabolism, and excretion (ADME) critical for optimizing drug delivery and patient outcomes.[3] Accurate bioanalysis of mesalazine is frequently challenged by matrix effects and variability in sample preparation, necessitating the use of a robust internal standard. [4]

Mesalazine-¹³C₆ Hydrochloride serves as the gold standard for an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of mesalazine.[5] Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] This co-eluting, stable isotope-labeled standard effectively compensates for variations, leading to highly accurate and precise quantification.[6] This guide will explore the technical merits of Mesalazine-¹³C₆ Hydrochloride and provide a framework for its effective implementation in a research or drug development setting.

Physicochemical Properties of Mesalazine-¹³C₆ Hydrochloride

A thorough understanding of the physical and chemical characteristics of a reference standard is fundamental to its proper handling and application.

Property	Value	Source(s)
Chemical Name	5-Amino-2-hydroxybenzoic- ¹³ C ₆ acid hydrochloride	[7]
Synonyms	Mesalamine- ¹³ C ₆ HCl, 5-ASA- ¹³ C ₆ HCl	[7]
CAS Number	1261398-47-3	[7]
Molecular Formula	¹³ C ₆ C ₁ H ₈ ClNO ₃	[7]
Molecular Weight	195.55 g/mol	[7]
Isotopic Enrichment	Typically ≥99% ¹³ C	[8]
Appearance	White to off-white solid	[7]

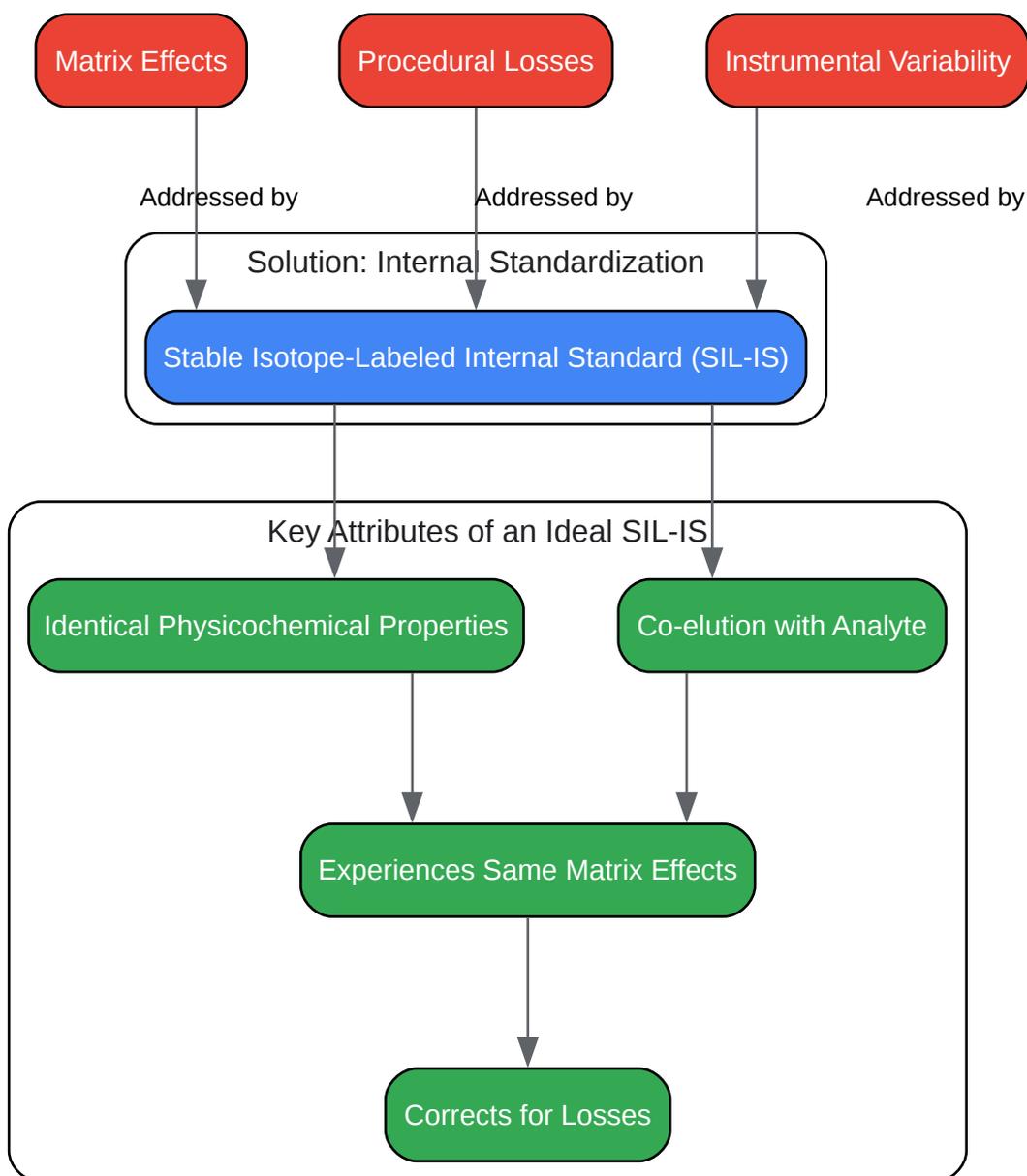
The Rationale for ¹³C₆ Labeling: A Superior Choice for Quantitative Bioanalysis

The selection of a stable isotope-labeled internal standard is a critical decision in method development. While deuterium-labeled standards are common, ¹³C-labeled analogues, such as

Mesalazine-¹³C₆, offer distinct advantages, particularly in the context of LC-MS/MS analysis.[9]

- **Co-elution and Matrix Effect Compensation:** Due to the negligible difference in physicochemical properties between ¹³C and ¹²C isotopes, Mesalazine-¹³C₆ co-elutes perfectly with the unlabeled mesalazine.[10] This is a crucial attribute as it ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix at the point of ionization in the mass spectrometer. Deuterium-labeled standards, in contrast, can sometimes exhibit a slight chromatographic shift, leading to differential matrix effects and potentially compromising quantification accuracy.[6][11]
- **Isotopic Stability:** The carbon-13 isotopes in Mesalazine-¹³C₆ are exceptionally stable and do not undergo back-exchange with unlabeled atoms during sample preparation, storage, or analysis.[9] Deuterium labels, particularly when placed on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate results.[4]
- **Absence of Isotopic Scrambling:** ¹³C-labeled standards are not prone to isotopic scrambling or loss during ionization and fragmentation in the mass spectrometer, ensuring the integrity of the mass-to-charge ratio used for quantification.[9]

The following diagram illustrates the rationale behind selecting a stable isotope-labeled internal standard.



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Caption: Rationale for using a stable isotope-labeled internal standard.

Application in Quantitative Bioanalysis: LC-MS/MS Methodologies

The primary application of Mesalazine-¹³C₆ Hydrochloride is as an internal standard for the quantification of mesalazine in biological matrices such as plasma, serum, and tissue

homogenates.[5] A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol: Quantification of Mesalazine in Human Plasma

This protocol provides a detailed, step-by-step methodology for the analysis of mesalazine in human plasma using Mesalazine-¹³C₆ Hydrochloride as an internal standard.

4.1.1. Materials and Reagents

- Mesalazine reference standard
- Mesalazine-¹³C₆ Hydrochloride internal standard
- Human plasma (with K₂EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Volumetric flasks and pipettes

4.1.2. Preparation of Stock and Working Solutions

- Mesalazine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of mesalazine and dissolve it in 10 mL of methanol.
- Mesalazine-¹³C₆ Hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Mesalazine-¹³C₆ Hydrochloride and dissolve it in 1 mL of methanol.

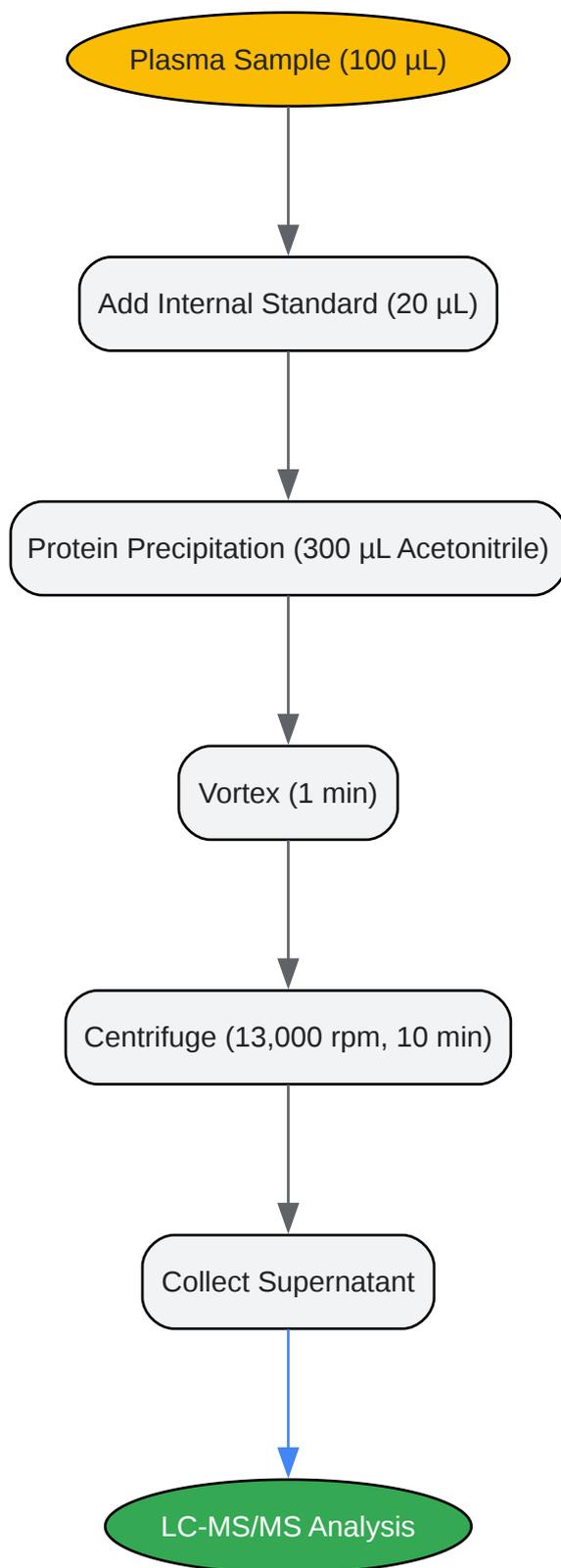
- Mesalazine Working Solutions: Prepare a series of working solutions by serially diluting the mesalazine stock solution with methanol:water (50:50, v/v) to create calibration standards.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Mesalazine-¹³C₆ Hydrochloride stock solution with methanol:water (50:50, v/v). The optimal concentration should be determined during method development.

4.1.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting mesalazine from plasma.^[12]

- Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Mesalazine-¹³C₆).
- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow.



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Caption: Bioanalytical workflow for mesalazine quantification.

4.1.4. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)

4.1.5. Mass Spectrometric Detection: MRM Transitions

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Mesalazine	154.1	108.1	ESI+
Mesalazine- ¹³ C ₆	160.1	114.1	ESI+

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the parent molecule.[12][13]

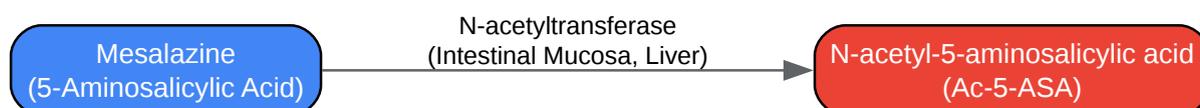
Data Analysis and Quality Control

- **Calibration Curve:** A calibration curve is constructed by plotting the peak area ratio of mesalazine to Mesalazine-¹³C₆ against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
- **Quality Control (QC) Samples:** QC samples at low, medium, and high concentrations are prepared in the same biological matrix and analyzed with each batch of unknown samples to ensure the accuracy and precision of the assay.[1] The results should fall within established acceptance criteria (e.g., ±15% of the nominal concentration, ±20% for the lower limit of quantification).

Metabolism of Mesalazine

Mesalazine is primarily metabolized in the intestinal mucosa and the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is pharmacologically inactive.[1] Understanding this metabolic pathway is important for interpreting pharmacokinetic data.

The following diagram illustrates the primary metabolic pathway of mesalazine.



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Caption: Primary metabolic pathway of mesalazine.

Conclusion

Mesalazine-¹³C₆ Hydrochloride is an indispensable tool for researchers and drug development professionals engaged in the study of mesalazine. Its properties as a stable isotope-labeled internal standard, particularly the advantages of ¹³C labeling, ensure the highest level of accuracy and precision in quantitative bioanalysis. The methodologies and insights provided in this guide offer a robust framework for the successful implementation of Mesalazine-¹³C₆

Hydrochloride in demanding bioanalytical applications, ultimately contributing to a deeper understanding of mesalazine's pharmacology and the development of improved therapies for inflammatory bowel disease.

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